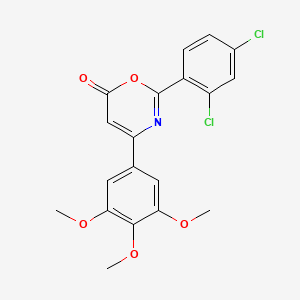
2-(2,4-dichlorophenyl)-4-(3,4,5-trimethoxyphenyl)-6H-1,3-oxazin-6-one
描述
2-(2,4-dichlorophenyl)-4-(3,4,5-trimethoxyphenyl)-6H-1,3-oxazin-6-one, also known as TMA-6, is a synthetic compound that belongs to the family of phenethylamine and amphetamine derivatives. TMA-6 has gained attention in the scientific community due to its potential applications in medical research.
作用机制
2-(2,4-dichlorophenyl)-4-(3,4,5-trimethoxyphenyl)-6H-1,3-oxazin-6-one acts as a partial agonist at the 5-HT2A receptor, which is a subtype of serotonin receptor. It also has affinity for other serotonin receptors, including 5-HT2C and 5-HT7. This compound has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. It also has antioxidant properties, which may protect against oxidative stress and neurodegeneration. This compound has been shown to have minimal cardiovascular and respiratory effects, making it a potentially safer alternative to other psychoactive compounds.
实验室实验的优点和局限性
One advantage of 2-(2,4-dichlorophenyl)-4-(3,4,5-trimethoxyphenyl)-6H-1,3-oxazin-6-one is its selectivity for serotonin receptors, which allows for more targeted research on the effects of serotonin signaling in the brain. However, this compound is a relatively new compound and its long-term effects and safety profile are not yet fully understood. Additionally, its synthesis method is complex and may require specialized equipment and expertise.
未来方向
Future research on 2-(2,4-dichlorophenyl)-4-(3,4,5-trimethoxyphenyl)-6H-1,3-oxazin-6-one could focus on its potential therapeutic applications in the treatment of mood disorders, as well as its effects on other neurotransmitter systems. Additionally, further studies could explore the safety and toxicity of this compound, as well as its potential for abuse and addiction. The optimization of this compound synthesis method could also be an area of future research, as well as the development of new derivatives with improved pharmacological properties.
In conclusion, this compound is a synthetic compound that has potential applications in medical research, particularly in the field of neuroscience. Its selectivity for serotonin receptors and its antidepressant and anxiolytic effects make it a promising candidate for the treatment of mood disorders. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and safety profile.
科学研究应用
2-(2,4-dichlorophenyl)-4-(3,4,5-trimethoxyphenyl)-6H-1,3-oxazin-6-one has been studied for its potential applications in medical research, particularly in the field of neuroscience. It has been shown to interact with serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. This compound has been found to have antidepressant and anxiolytic effects in animal models, suggesting its potential use in the treatment of mood disorders.
属性
IUPAC Name |
2-(2,4-dichlorophenyl)-4-(3,4,5-trimethoxyphenyl)-1,3-oxazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO5/c1-24-15-6-10(7-16(25-2)18(15)26-3)14-9-17(23)27-19(22-14)12-5-4-11(20)8-13(12)21/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMUWTRTYJWABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B3954864.png)
![2-(dimethylamino)-N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B3954875.png)
![(4-methylphenyl)[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]methanone](/img/structure/B3954892.png)
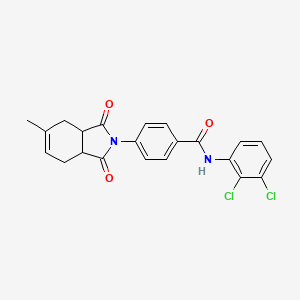
![3-(4-chlorophenyl)-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)acrylamide](/img/structure/B3954898.png)
![2-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B3954900.png)
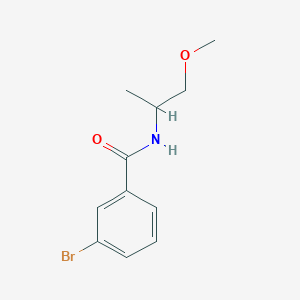
![N-[4-(acetylamino)phenyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3954925.png)
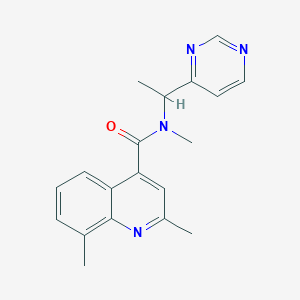
![3-ethyl-5-{2-[(2-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3954930.png)

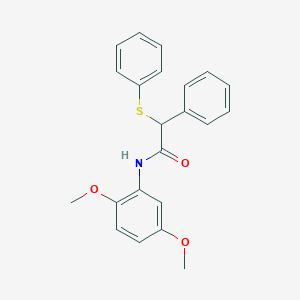
![N-(4-{[7-(1-azepanyl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenyl)acetamide](/img/structure/B3954951.png)
![N-[4-(benzyloxy)phenyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3954961.png)